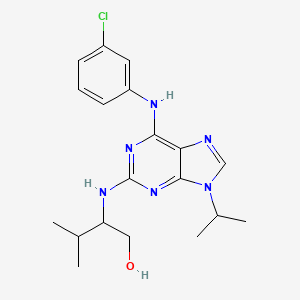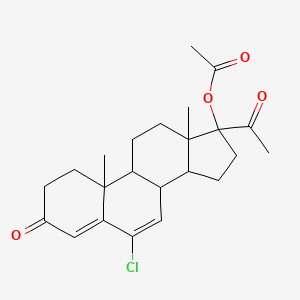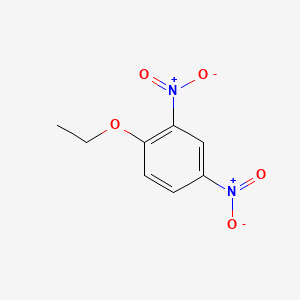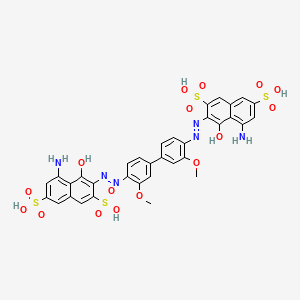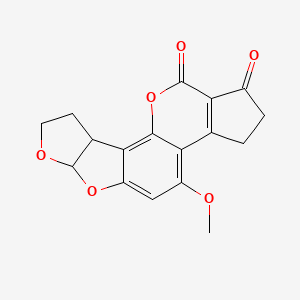
4-Carboxyphenylglyoxal
Übersicht
Beschreibung
Synthesis Analysis
There’s a paper that discusses the interaction of 4-carboxyphenylglyoxal with N-hydroxyurea, different N-alkoxy-N’arylureas and N-propyloxy-N’-methylurea in acetic acid medium .Chemical Reactions Analysis
The same paper mentioned above also discusses the chemical reactions of 4-carboxyphenylglyoxal .Wissenschaftliche Forschungsanwendungen
Biochemical Reactions and Disease Associations
4-Carboxyphenylglyoxal, a derivative of methylglyoxal (MG), plays a significant role in various biochemical reactions. MG is a reactive alpha-oxoaldehyde formed endogenously in numerous enzymatic and nonenzymatic reactions. It modifies arginine and lysine residues in proteins to form advanced glycation end-products (AGEs), which are associated with complications of diabetes and some neurodegenerative diseases. MG is also present in foodstuffs and beverages, formed during processing, cooking, and prolonged storage. Its accumulation can lead to degenerative changes in tissues and has been studied for its anticancer activity. Quantification of MG in biological samples is typically done using HPLC or GC methods, often involving derivatization into more stable compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Environmental and Agricultural Implications
Studies on 2,4-dichlorophenoxyacetic acid (2,4-D), a structurally similar compound to 4-Carboxyphenylglyoxal, have provided insights into the metabolism and translocation of chemicals in plants. These studies have implications for understanding how similar compounds might behave in an environmental and agricultural context (Jaworski, Fang, & Freed, 1955).
Analytical Chemistry and Sensing Applications
4-Carboxyphenyl-grafted screen-printed carbon electrodes (4-CP-SPEs) have been used for trace lead analysis. The methodology involves the electrochemical reduction of the corresponding diazonium salt, demonstrating the utility of 4-Carboxyphenyl derivatives in environmental analysis, particularly for metal detection (Bouden et al., 2013).
Pharmaceutical Research
In pharmaceutical research, specifically in the synthesis of novel therapeutic compounds, derivatives like (+)-2-Methyl-4-carboxyphenylglycine (LY367385) have been explored. These derivatives selectively antagonize metabotropic glutamate mGluR1 receptors, suggesting potential applications in treating neurological disorders (Clark et al., 1997).
Eigenschaften
IUPAC Name |
4-oxaldehydoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O4/c10-5-8(11)6-1-3-7(4-2-6)9(12)13/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJTXGBCDNPQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173919 | |
| Record name | 4-Carboxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxyphenylglyoxal | |
CAS RN |
20099-54-1 | |
| Record name | 4-(2-Oxoacetyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20099-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Carboxyphenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020099541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Carboxyphenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



